N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-3737820
CAS Number:
Molecular Formula: C15H14N4O
Molecular Weight: 266.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Methods: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of 5-aminopyrazoles with various 1,3-biselectrophilic reagents like β-diketones, enaminones, and α,β-unsaturated ketones [ [] ] [ [] ]. These reactions typically require a catalyst and are often conducted under reflux conditions.
  • Microwave-Assisted Synthesis: Recent studies highlight the potential of microwave irradiation for synthesizing pyrazolo[1,5-a]pyrimidines with enhanced reaction rates and improved yields [ [] ].
Molecular Structure Analysis
  • Computational Studies: Density functional theory (DFT) calculations can provide valuable insights into the electronic structure, geometry, and reactivity of these compounds. These calculations can aid in understanding their interactions with biological targets [ [] ].
Mechanism of Action
  • Enzyme Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives exhibit biological activity by inhibiting specific enzymes, such as phosphodiesterase 2A (PDE2A) [ [], [], [] ].
  • Receptor Binding: Some derivatives act as antagonists or agonists for receptors like adenosine receptors [ [], [], [], [], [], [], [], [], [] ], potentially affecting various signaling pathways.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of pyrazolo[1,5-a]pyrimidines can be influenced by the nature and position of substituents. Modifications to improve water solubility are often needed for developing them as potential drug candidates [ [] ].
Applications
  • Drug Discovery: The pyrazolo[1,5-a]pyrimidine scaffold holds significant promise in medicinal chemistry, as evidenced by its presence in several compounds investigated for treating conditions like cancer [ [], [] ], inflammation [ [], [] ], pain [ [], [] ], and cognitive disorders [ [], [], [] ].

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

Compound Description: This compound is a novel crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. It has demonstrated potential for treating pain, cancer, inflammation, neurodegenerative diseases, and Trypanosoma cruzi. [, ]

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (6a)

Compound Description: This compound belongs to a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines synthesized and screened for anti-inflammatory and anticancer activities. Its structure was confirmed through X-ray crystallographic studies. []

Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine-3-carboxamide core with N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Additionally, both compounds possess a phenyl substituent on the pyrazolo[1,5-a]pyrimidine ring system, although at different positions. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration. Furthermore, it attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: This compound also shares the pyrazolo[1,5-a]pyrimidine-3-carboxamide core with N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. This structural similarity suggests a potential for shared biological activity, although each compound possesses distinct substituents contributing to their individual pharmacological profiles. []

7-(3,4-Dimethoxyphenyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-α]pyrimidine-2-carboxamide (Cact-3)

Compound Description: Identified through high-throughput screening, Cact-3 is a potent CFTR activator. It induces chloride secretion on the ocular surface and activates CFTR in both mice and human conjunctival epithelium. In a mouse dry eye disease model, Cact-3 stimulated tear secretion and reduced ocular surface damage and proinflammatory factors. []

Relevance: While sharing the core pyrazolo[1,5-α]pyrimidine-carboxamide structure with N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, Cact-3 differs in the carboxamide position and the substitution pattern, leading to distinct biological activities. []

5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261)

Compound Description: SCH58261 is a potent and selective A2A adenosine receptor antagonist. It has been widely used as a pharmacological tool to study A2A adenosine receptor-mediated cardiovascular actions. [, , , , , , , , , ]

Relevance: Though sharing a similar phenylethyl substituent with N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, SCH58261 possesses a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core instead of the pyrazolo[1,5-a]pyrimidine-3-carboxamide core. This difference in the core structure results in distinct pharmacological activities. [, , , , , , , , , ]

N-Aryl-2,3-diaroyl-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-α]pyrimidine-4-carboxamides

Compound Description: This series of compounds, with various aryl substituents (Ar1 and Ar2), exhibits analgesic activity. []

N-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8)

Compound Description: This compound represents the simplest pyrazolo[1,5-a]pyrimidine derivative synthesized in a study investigating systemic fungicides. It demonstrated high fungicidal activity against Basidiomycete species. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carboxamide structure with N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. The primary difference lies in the N-substituent, where the target compound has a 2-phenylethyl group, while compound 8 has a phenyl group. This structural similarity suggests that both compounds may share some biological activity, but their specific pharmacological profiles would differ due to the variations in their structures. []

5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides (4a-c)

Compound Description: These compounds were synthesized as intermediates in the development of pyrazolo[1,5-a]pyrimidine derivatives for potential cytotoxic activity. []

Relevance: These compounds represent the precursor molecules used to synthesize the pyrazolo[1,5-a]pyrimidine core found in N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. They highlight the synthetic pathway and structural similarities between the two compounds. []

5-(2-Bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds was synthesized via a one-pot, three-component reaction for exploring novel pyrazolo[1,5-a]pyrimidine derivatives. []

5-Amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide (1)

Compound Description: This compound served as a key building block for synthesizing a range of novel fused heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, imidazo[1,2-b]pyrazoles, pyrazolo[3,4-d][1,2,3]triazine, pyrazolo[1,5-c][1,3,5]triazine, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives. These derivatives incorporated a thiazole moiety and were created by reacting compound 1 with various 1,3-biselectrophilic reagents. [, ]

Relevance: This compound represents a crucial intermediate in the synthesis of various heterocyclic systems, including the pyrazolo[3,4-d]pyrimidine scaffold. Although structurally distinct from N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, it highlights the versatility of pyrazole-based building blocks in constructing diverse heterocyclic compounds. [, ]

N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine ([3H]MRE 3008F20)

Compound Description: This compound, a pyrazolo-triazolo-pyrimidine derivative, is a potent and selective antagonist for the human A3 adenosine receptor. It is the first antagonist radioligand with high affinity and selectivity for this receptor subtype and can be used to study its physiological and pathological roles. []

Relevance: Although both compounds have a 2-furyl substituent, [3H]MRE 3008F20 possesses a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, unlike N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. This difference in their core structures leads to distinct pharmacological properties. []

2 Butyl -9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine (ST1535)

Compound Description: This compound is an adenosine A2A receptor antagonist. It exhibited higher affinity for the A2A receptor in the striatum compared to the hippocampus. Notably, it was the only compound in the study that effectively occupied atypical A2A adenosine receptors in the hippocampus. []

Relevance: Although structurally dissimilar to N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, ST1535 is relevant as it highlights the concept of "typical" and "atypical" binding sites for adenosine A2A receptors. This distinction suggests the potential for developing compounds with selective activity towards specific A2A receptor populations. []

Properties

Product Name

N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

InChI

InChI=1S/C15H14N4O/c20-15(17-9-7-12-5-2-1-3-6-12)13-11-18-19-10-4-8-16-14(13)19/h1-6,8,10-11H,7,9H2,(H,17,20)

InChI Key

OWLWJXOVNJWSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C3N=CC=CN3N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.